Mal-PEG24-acid, also known as Maleimide Polyethylene Glycol 24 Acid, is a specialized chemical compound that serves as a non-cleavable linker in bioconjugation processes. This compound features a maleimide group and a carboxylic acid group linked through a linear polyethylene glycol chain. Its molecular formula is with a molecular weight of approximately 1297.5 g/mol. The compound is primarily utilized in the development of antibody-drug conjugates and other bioconjugate applications due to its ability to facilitate stable linkages between biomolecules .
Mal-PEG24-acid is classified under polyethylene glycol derivatives, specifically as a maleimide functionalized linker. It is synthesized through chemical reactions involving maleimide and polyethylene glycol, making it an essential component in various biochemical applications, particularly in drug delivery systems and protein modifications .
The synthesis of Mal-PEG24-acid typically involves the activation of a polyethylene glycol chain with a maleimide group. The general procedure includes:
In industrial settings, the synthesis follows similar routes but on a larger scale, utilizing batch processing techniques. Purification methods such as chromatography are employed to ensure high purity levels (typically ≥95%) of the final product .
Mal-PEG24-acid has a complex molecular structure characterized by:
The structural formula can be represented as follows:
Mal-PEG24-acid participates in several key chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for Mal-PEG24-acid primarily revolves around its ability to form stable covalent bonds with target molecules:
This dual reactivity allows Mal-PEG24-acid to serve as an effective linker in bioconjugate chemistry.
Relevant data includes its CAS Number 871133-36-7, which aids in identification within chemical databases .
Mal-PEG24-acid has diverse applications across multiple scientific fields:
Mal-amido-PEG24-acid is systematically named as N-(2-{2-[2-(2-{2-[2-(2-{2-[2-(2-{2-[2-(2-{2-[2-(2-{2-[2-(2-{2-[2-(2-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethyl)-3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)]propanamide. Its common synonyms include:
Table 1: Standardized Nomenclature and Identifiers
| Chemical Descriptor | Value/Identifier |
|---|---|
| CAS Registry Number | 2171095-70-6; 871133-36-7 |
| IUPAC Name | See systematic name above |
| Molecular Formula | C58H108N2O29 |
| Canonical SMILES | O=C(CCN1C(C=CC1=O)=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O |
| Key Synonyms | MAL-PEG24-PA; Mal-amido-PEG24-acid |
The linker comprises three modular domains:
Table 2: Structural and Physicochemical Parameters
| Parameter | Value |
|---|---|
| Total Molecular Weight | 1,297.47 g/mol |
| PEG Length (units) | 24 |
| PEG Segment MW | ~1,060 Da |
| Hydrodynamic Radius | ~2.8 nm |
| log P (Predicted) | -3.2 |
| Maleimide pKa | <6.0 (thiol-selective) |
| Carboxyl pKa | ~4.5 (activatable) |
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4